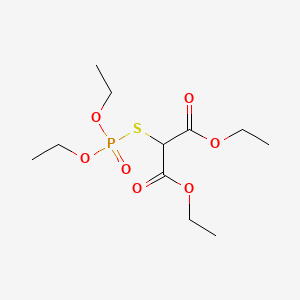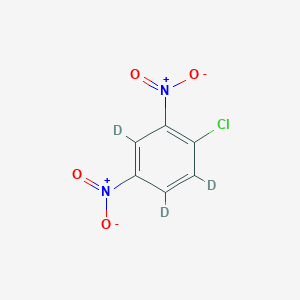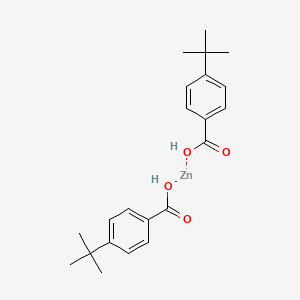
14-o-Acetylsachaconitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-O-Acetylsachaconitine is a diterpenoid alkaloid derived from the Aconitum species, particularly Aconitum forrestii Stapf . This compound is known for its complex structure and potential biological activities, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 14-O-Acetylsachaconitine typically involves the isolation from natural sources such as Aconitum forrestii Stapf. The isolation process includes silica gel column chromatography, followed by structural identification using NMR and MS techniques .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale isolation and synthesis.
Análisis De Reacciones Químicas
Types of Reactions
14-O-Acetylsachaconitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deacetylated products .
Aplicaciones Científicas De Investigación
14-O-Acetylsachaconitine has several scientific research applications, including:
Chemistry: Used as a reference compound for structural studies and synthetic chemistry.
Biology: Investigated for its potential biological activities, including cytotoxicity and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in cardioprotection and neuroprotection.
Mecanismo De Acción
The mechanism of action of 14-O-Acetylsachaconitine involves its interaction with various molecular targets and pathways. It is known to modulate ion channels and receptors, leading to its potential effects on the cardiovascular and nervous systems . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
14-O-Acetylsachaconitine is compared with other diterpenoid alkaloids such as sachaconitine, 8-O-methylsachaconitine, and 14-methyltalatisamine . Its uniqueness lies in its acetyl group at the 14th position, which may contribute to its distinct biological activities and chemical properties.
List of Similar Compounds
- Sachaconitine
- 8-O-Methylsachaconitine
- 14-Methyltalatisamine
- Austroconitine B
- Hemsleyadine
- Vilmorrianine A
Propiedades
Fórmula molecular |
C25H39NO5 |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |
InChI |
InChI=1S/C25H39NO5/c1-6-26-12-23(3)8-7-19(30-5)25-15-9-14-17(29-4)11-24(28,16(22(25)26)10-18(23)25)20(15)21(14)31-13(2)27/h14-22,28H,6-12H2,1-5H3/t14-,15-,16+,17+,18-,19+,20-,21+,22-,23+,24+,25?/m1/s1 |
Clave InChI |
VYNDUGHWSKLKFB-UHJCDWJLSA-N |
SMILES isomérico |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)OC)C |
SMILES canónico |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


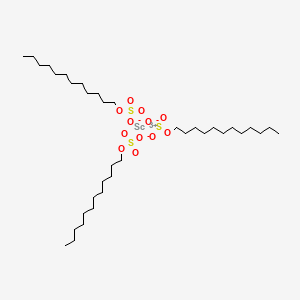
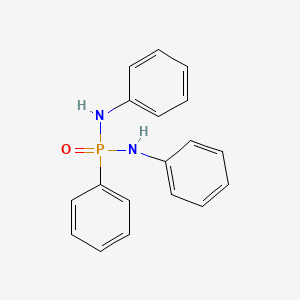
![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
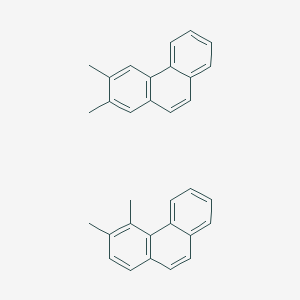
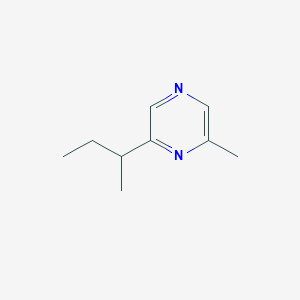
![[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium](/img/structure/B13822162.png)
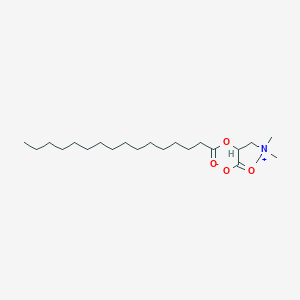
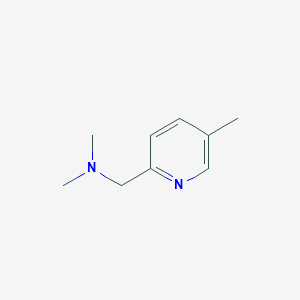
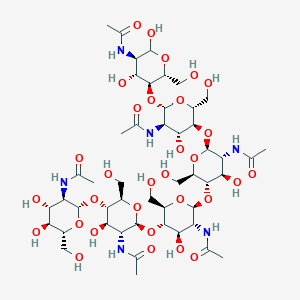
![N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13822193.png)
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)
